1-Methyl-4-(pyrrolidin-3-yl)piperidine

Description

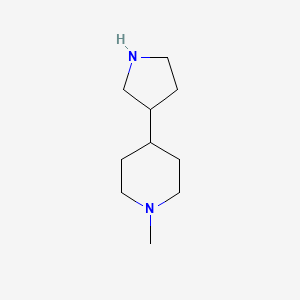

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-pyrrolidin-3-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-6-3-9(4-7-12)10-2-5-11-8-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIGNRJWFLJIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341047-26-4 | |

| Record name | 1-methyl-4-(pyrrolidin-3-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 1 Methyl 4 Pyrrolidin 3 Yl Piperidine and Analogues

Historical Overview of Synthetic Approaches to Piperidine (B6355638) and Pyrrolidine (B122466) Derivatives

The synthesis of piperidine and pyrrolidine rings has a rich history, evolving from classical methods to modern, highly efficient catalytic processes. Historically, the synthesis of these saturated nitrogen heterocycles often relied on the reduction of their aromatic counterparts, pyridine (B92270) and pyrrole (B145914), respectively. nih.gov Early methods frequently involved harsh reaction conditions, such as high pressure and temperature, with metal catalysts like platinum or palladium. nih.gov

Another classical and enduring strategy for constructing these rings is through intramolecular cyclization reactions. nih.gov These methods typically involve the formation of a carbon-nitrogen bond to close the ring, starting from an acyclic precursor containing both an amine and a reactive functional group. Common strategies include intramolecular nucleophilic substitution and reductive amination.

Over the decades, significant advancements have been made, leading to milder and more selective synthetic routes. The development of organometallic catalysis has revolutionized the synthesis of piperidines and pyrrolidines, enabling a wide range of transformations with high levels of control.

Targeted Synthesis of 1-Methyl-4-(pyrrolidin-3-yl)piperidine

A plausible synthetic route to this compound can be envisioned through the construction of the 4-(pyrrolidin-3-yl)piperidine core, followed by N-methylation of the piperidine nitrogen.

One potential strategy for constructing the core 4-(pyrrolidin-3-yl)piperidine scaffold involves the reaction between a suitable piperidine precursor and a pyrrolidine precursor. For instance, a synthetic approach could involve the coupling of a 4-substituted piperidine, such as 1-Boc-4-piperidone, with a pyrrolidine derivative. A common method to form such carbon-carbon bonds is through a Wittig reaction or a related olefination, followed by reduction of the resulting double bond.

Alternatively, a convergent approach could involve the synthesis of a key intermediate that already contains both ring systems in a nascent form. Subsequent cyclization and functional group manipulations would then lead to the desired scaffold.

Once the 4-(pyrrolidin-3-yl)piperidine core is obtained, the final step would be the selective N-methylation of the piperidine nitrogen. This can be achieved through various standard methods, such as reductive amination with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with a methylating agent like methyl iodide in the presence of a base. researchgate.net Care must be taken to ensure selective methylation of the piperidine nitrogen over the pyrrolidine nitrogen, which can often be achieved by using a protecting group on the pyrrolidine nitrogen that is later removed.

Strategies for Carbon-Nitrogen Bond Formation in Piperidine and Pyrrolidine Rings

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of piperidine and pyrrolidine synthesis. A variety of robust and versatile methods have been developed to achieve this transformation.

Intramolecular Cyclization: This is one of the most common strategies. It involves an acyclic precursor containing a nitrogen nucleophile (an amine or its derivative) and an electrophilic carbon center. The cyclization can be triggered by various means, including:

Nucleophilic Substitution: An amine can displace a leaving group (e.g., a halide or a tosylate) at the appropriate position to form the heterocyclic ring.

Reductive Amination: An intramolecular reaction between an amine and a ketone or aldehyde, followed by reduction, is a powerful method for constructing both piperidine and pyrrolidine rings. nih.gov

Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound can be an effective way to form the heterocyclic ring.

Intermolecular Reactions:

Aza-Diels-Alder Reaction: This powerful cycloaddition reaction between an imine and a diene can construct the piperidine ring in a single step with high stereocontrol.

[3+2] Cycloadditions: Azomethine ylides can undergo [3+2] cycloaddition reactions with alkenes to form pyrrolidine rings. This method is particularly useful for creating highly substituted pyrrolidines. tandfonline.com

Modern Catalytic Methods:

Borrowing Hydrogen Methodology: This atom-economical process utilizes a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ, which then reacts with an amine. The catalyst then returns the hydrogen to reduce the resulting imine, leading to the formation of a C-N bond and the desired amine with water as the only byproduct. This has been applied to the synthesis of functionalized pyrrolidines and piperidines. researchgate.net

Copper-Catalyzed Intramolecular C-H Amination: This method allows for the direct formation of a C-N bond by activating a C-H bond within the same molecule, offering a highly efficient route to pyrrolidines and piperidines. acs.org

Stereoselective Synthesis and Chiral Resolution Techniques

Many biologically active molecules containing piperidine and pyrrolidine rings are chiral, and their biological activity is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Stereoselective Synthesis:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., proline for pyrrolidines) or carbohydrates, to construct the desired chiral heterocycle. nih.gov

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) can induce enantioselectivity in the ring-forming reaction. For example, asymmetric hydrogenation of pyridine or pyrrole derivatives can yield chiral piperidines and pyrrolidines. nih.gov Asymmetric aza-Diels-Alder reactions and [3+2] cycloadditions are also powerful tools for stereoselective synthesis.

Substrate Control: The stereocenters already present in a substrate can direct the stereochemical outcome of subsequent reactions, a concept known as diastereoselective synthesis.

Chiral Resolution: When a stereoselective synthesis is not feasible, a racemic mixture of the target compound can be separated into its individual enantiomers through chiral resolution. Common techniques include:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid or base to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers.

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.

Multi-component Reaction Strategies for Piperidine-Pyrrolidine Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. MCRs are characterized by their high atom economy, step economy, and operational simplicity, making them attractive for the synthesis of complex molecules.

For the construction of piperidine-pyrrolidine systems, MCRs can offer a rapid entry to diverse scaffolds. For example, a one-pot reaction involving an amine, an aldehyde, and a dienophile could potentially be designed to construct a piperidine ring. Similarly, MCRs have been extensively used for the synthesis of highly substituted pyrrolidines, often through the in-situ generation of azomethine ylides followed by a [3+2] cycloaddition. tandfonline.com

While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to generate key intermediates or analogues. For instance, a three-component reaction could be devised to form a highly functionalized piperidine ring, which could then be further elaborated to introduce the pyrrolidine moiety.

Synthesis of Related Piperidine-Pyrrolidine Scaffolds and Derivatives

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships in drug discovery programs. This often involves modifying the core scaffold or introducing various substituents.

Exploration of Diversification Strategies from Core Structures

Once a core piperidine-pyrrolidine scaffold is synthesized, a variety of chemical transformations can be employed to generate a library of diverse analogues. These diversification strategies can target different positions on both the piperidine and pyrrolidine rings.

Functionalization of the Piperidine Ring:

N-Alkylation/N-Arylation: The piperidine nitrogen can be readily functionalized with a wide range of alkyl, aryl, or acyl groups.

Substitution at Carbon Atoms: Introduction of substituents at the carbon atoms of the piperidine ring can be achieved through various methods, including lithiation followed by reaction with an electrophile, or by starting from a pre-functionalized piperidine precursor.

Functionalization of the Pyrrolidine Ring:

N-Substitution: Similar to the piperidine ring, the pyrrolidine nitrogen can be functionalized with various groups, provided it is not sterically hindered.

C-Substitution: The carbon atoms of the pyrrolidine ring can be substituted to introduce diversity. This can be achieved by using functionalized pyrrolidine starting materials or by performing reactions on the intact ring.

Linker Modification: The point of attachment between the piperidine and pyrrolidine rings can also be a site for diversification. For example, homologation or the introduction of different functional groups at the linker can lead to new analogues with potentially different biological properties.

Below is a table summarizing some of the key synthetic strategies discussed:

| Strategy | Description | Ring System(s) |

| Hydrogenation | Reduction of aromatic precursors (pyridine, pyrrole) | Piperidine, Pyrrolidine |

| Intramolecular Cyclization | Ring closure of an acyclic precursor | Piperidine, Pyrrolidine |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition of an imine and a diene | Piperidine |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene | Pyrrolidine |

| Borrowing Hydrogen | Catalytic amination of diols | Piperidine, Pyrrolidine |

| Multi-component Reactions | One-pot synthesis from three or more components | Piperidine, Pyrrolidine |

| Chiral Pool Synthesis | Use of enantiopure starting materials | Piperidine, Pyrrolidine |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity | Piperidine, Pyrrolidine |

Patent Landscape of Synthetic Routes for Related Compounds

The patent landscape for synthetic routes leading to analogues of this compound reveals a strategic focus on the convergent synthesis, wherein piperidine and pyrrolidine moieties are synthesized separately and then coupled. This approach allows for modularity, enabling the generation of diverse compound libraries by varying the substituents on each heterocyclic core. A significant portion of the patented methodologies centers on the formation of an amide bond to link the two rings, creating piperidinoyl-pyrrolidine structures.

A key patent in this area, WO2007015162A1, details the synthesis of a novel class of piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds intended for use as melanocortin receptor 4 (MCR4) agonists. google.comgoogle.com The general synthetic strategy disclosed involves the coupling of a piperidine amine of a general formula (II) with a pyrrolidine carboxylic acid of a general formula (III) (Figure 1). google.com This coupling is achieved using standard peptide coupling conditions. The process typically involves activating the carboxylic acid group of the pyrrolidine fragment with reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). google.com The reaction is carried out in a suitable aprotic solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature. google.com The use of protecting groups, particularly on the nitrogen atoms of the pyrrolidine and piperidine rings (e.g., tert-butoxycarbonyl, Boc), is a critical aspect of this strategy to ensure regioselectivity during the coupling step. google.com

The synthesis of the requisite building blocks—functionalized piperidines and pyrrolidines—is also a subject of patent literature. For instance, methods for preparing substituted piperidin-4-ones, which are versatile precursors for 4-substituted piperidines, are described. googleapis.com These piperidinones can be converted into key intermediates, such as 4-aminopiperidines, through reactions like the Strecker synthesis. This classic reaction involves treating the piperidone with an amine and a cyanide source to form an α-amino nitrile, which can be further hydrolyzed to an amino acid or related derivatives. researchgate.net This approach provides a robust method for introducing the necessary functionality at the 4-position of the piperidine ring, preparing it for subsequent coupling with the pyrrolidine moiety.

The following table summarizes key patent information regarding the synthesis of related compounds.

| Patent Number | Assignee | Related Compounds Synthesized | General Synthetic Strategy |

|---|---|---|---|

| WO2007015162A1 | N/A | Piperidinoyl-pyrrolidine and piperidinoyl-piperidine derivatives (e.g., 3-[(3R,4R)-3-(2,4-difluorophenyl)-4-{[(3S,4S)-3,4-dimethoxy-4-phenylpiperidin-1-yl]carbonyl}piperidin-1-yl]pyridazine) | Amide bond formation via peptide coupling of a piperidine amine intermediate with a pyrrolidine carboxylic acid intermediate using coupling agents like EDCI/HOBt. google.comgoogle.com |

| EP3666757A1 | N/A | Substituted piperidin-4-ones | Describes a process for preparing piperidin-4-ones by reducing tetrahydropyridin-4-ylidene ammonium (B1175870) salts. These serve as key starting materials for 4-substituted piperidines. googleapis.com |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques in Structural Determination

Spectroscopic methods are fundamental tools for elucidating the molecular structure of a compound in both solution and solid states. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, a complete picture of the molecular framework and its stereochemistry can be assembled. For 1-Methyl-4-(pyrrolidin-3-yl)piperidine, ¹H and ¹³C NMR are used to identify the chemical environment of each hydrogen and carbon atom.

The relative stereochemistry, particularly the cis/trans relationship between the substituents on the piperidine (B6355638) ring, can be confirmed by analyzing the coupling constants (J values) in the ¹H NMR spectrum. nih.gov Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are employed to establish proton-proton and proton-carbon connectivities, respectively. researchgate.net The stereochemical assignment is definitively resolved using Nuclear Overhauser Effect (NOE) experiments, which detect spatial proximity between protons, allowing for the differentiation between diastereomers.

| Proton/Carbon Nucleus | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key Correlations |

| N-CH₃ (Piperidine) | ~2.2 - 2.5 | ~46 | HETCOR to N-CH₃ carbon |

| Piperidine Ring CH₂ | ~1.5 - 3.0 | ~24 - 55 | COSY between adjacent CH₂ groups |

| Pyrrolidine (B122466) Ring CH₂ | ~1.8 - 3.5 | ~25 - 55 | COSY between adjacent CH₂ groups |

| Piperidine/Pyrrolidine CH | ~2.5 - 3.5 | ~30 - 65 | Key NOE signals to determine cis/trans isomerism |

Note: The chemical shift values are illustrative and based on similar piperidine and pyrrolidine structures. Actual values depend on the solvent and specific stereoisomer.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov For this compound, these techniques are used to confirm the presence of C-H, C-N, and C-C bonds within the aliphatic heterocyclic rings.

The FT-IR spectrum would be characterized by strong C-H stretching vibrations just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amines in the piperidine and pyrrolidine rings typically appear in the 1250-1020 cm⁻¹ region. researchgate.net FT-Raman spectroscopy provides complementary information, particularly for the non-polar C-C bonds that constitute the ring backbones. researchgate.net A complete assignment of vibrational modes is often supported by theoretical calculations using Density Functional Theory (DFT). researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Typical IR/Raman Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| CH₂ | Scissoring | 1440 - 1485 |

| C-N (Tertiary Amine) | Stretching | 1020 - 1250 |

| C-C | Stretching | 800 - 1200 |

Note: These are general frequency ranges for the specified functional groups.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, which allows for the unambiguous determination of a compound's molecular formula.

For this compound, the molecular formula is C₁₁H₂₂N₂. HRMS would confirm the corresponding exact mass of the molecular ion [M]⁺ or the protonated species [M+H]⁺. The technique also provides structural information through the analysis of fragmentation patterns, where characteristic fragments of the piperidine and pyrrolidine rings can be observed, corroborating the proposed structure. nist.gov

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂ |

| Molecular Weight | 182.31 g/mol |

| Exact Mass | 182.17830 Da |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide excellent structural data, single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a crystalline compound. nih.gov This technique yields precise information on bond lengths, bond angles, torsion angles, and the absolute and relative stereochemistry of all atoms in the molecule. nih.gov For this compound, X-ray analysis would confirm the chair conformation of the piperidine ring and the specific puckering (e.g., envelope or twist conformation) of the pyrrolidine ring. nih.govnih.govmdpi.com

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal. nih.govbohrium.com The Hirshfeld surface is mapped with properties that highlight close intermolecular contacts.

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |

| H···H | > 70% | Represents van der Waals forces and is the most significant contributor in non-polar molecules. nih.gov |

| C···H / H···C | 15 - 20% | Indicates C-H···π or other weak C-H interactions. nih.gov |

| N···H / H···N | < 5% | Represents weak C-H···N hydrogen bonds, which play a role in directing the crystal packing. nih.gov |

Note: The percentage contributions are illustrative based on similar heterocyclic structures.

X-ray diffraction provides an unequivocal determination of the relative stereochemistry of a molecule. nih.gov In the case of this compound, the data would precisely define the spatial relationship between the pyrrolidinyl substituent and the piperidine ring. It would distinguish between the cis and trans diastereomers by showing whether the pyrrolidinyl group is in an axial or equatorial position relative to the chair conformation of the piperidine ring. nih.gov This direct visualization of the three-dimensional structure serves as the ultimate confirmation of stereochemical assignments proposed by other methods like NMR.

Computational Chemistry Approaches to Conformational Landscape

The conformational landscape of this compound is complex, owing to the flexibility of both the piperidine and pyrrolidine rings, as well as the rotational freedom of the bond connecting them. Computational chemistry provides powerful tools to explore this landscape, offering insights into the molecule's preferred shapes and dynamic behavior.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Geometry Optimization

Quantum chemical calculations are fundamental to understanding the conformational preferences of this compound by determining the optimized geometries and relative energies of its various conformers. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic structure of the molecule, providing accurate descriptions of its potential energy surface. jksus.orgresearchgate.net

For a molecule with multiple rotatable bonds and two flexible rings, a systematic conformational search is the first step. This involves rotating around the C-N and C-C bonds connecting the piperidine and pyrrolidine rings, as well as considering the different puckering conformations of each ring (e.g., chair, boat, twist-boat for piperidine, and envelope, twisted for pyrrolidine). The methyl group on the piperidine nitrogen can also exist in either an axial or equatorial position, further increasing the number of possible conformers.

Once a set of initial structures is generated, geometry optimization is performed for each one. During this process, the energy of the structure is minimized with respect to the coordinates of its atoms, resulting in a stable conformation. The relative energies of these optimized conformers can then be compared to identify the most stable forms. It is generally observed that piperidine rings adopt a chair conformation as the most stable form. rsc.org

For instance, DFT calculations with a functional like B3LYP and a basis set such as 6-31G* can provide reliable geometries and energies. The choice of functional and basis set is crucial for obtaining accurate results, and it is often benchmarked against experimental data for similar molecules where available. nih.gov The inclusion of dispersion corrections (e.g., B3LYP-D3) can also be important for accurately describing non-covalent interactions that can influence conformational stability. acs.org

The output of these calculations includes the optimized Cartesian coordinates of each atom, the total electronic energy, and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The relative energies of the different conformers, including those with axial versus equatorial substituents on both rings, can then be tabulated to provide a clear picture of the conformational preferences.

Below is a hypothetical interactive data table illustrating the kind of data obtained from DFT calculations for different conformers of this compound. The energies are given relative to the most stable conformer.

| Conformer ID | Piperidine Conformation | Pyrrolidine Conformation | N-Methyl Orientation | Relative Energy (kcal/mol) |

| Conf-1 | Chair | Envelope (N-pucker) | Equatorial | 0.00 |

| Conf-2 | Chair | Envelope (C-pucker) | Equatorial | 0.85 |

| Conf-3 | Chair | Twisted | Equatorial | 1.20 |

| Conf-4 | Chair | Envelope (N-pucker) | Axial | 2.50 |

| Conf-5 | Twist-Boat | Envelope (N-pucker) | Equatorial | 5.50 |

Note: This data is illustrative and intended to represent typical results from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While quantum chemical calculations provide a static picture of the stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing insights into its flexibility, stability, and the transitions between different conformations. mdpi.com

In an MD simulation of this compound, the molecule is typically placed in a solvent box (e.g., water) to mimic physiological conditions, and its trajectory is calculated over a period of nanoseconds to microseconds. The force field, a set of parameters that describes the potential energy of the system, is a critical component of MD simulations. Commonly used force fields for organic molecules include AMBER, GROMOS, and OPLS. mdpi.com

By analyzing the MD trajectory, one can observe the transitions between different ring puckerings and rotations around the central C-C bond. This allows for the exploration of the conformational space and the identification of the most populated conformational states. The stability of a particular conformation can be assessed by how long the molecule remains in that state during the simulation.

Key analyses of an MD trajectory for this compound would include:

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule. Higher RMSF values for the pyrrolidine ring compared to the piperidine ring, for instance, would indicate greater flexibility in that part of the molecule.

Dihedral Angle Analysis: To monitor the rotation around specific bonds and the puckering of the rings. This can reveal the preferred dihedral angles and the frequency of transitions between different conformers.

Cluster Analysis: To group similar conformations from the trajectory, providing a representative set of the most dominant structures and their relative populations.

The results from MD simulations can complement the findings from quantum chemical calculations. For example, a conformer predicted to have low energy by DFT should be observed as a stable and frequently populated state in an MD simulation. Any discrepancies could point to the influence of the solvent or limitations in the force field.

An illustrative table summarizing potential findings from an MD simulation is presented below.

| Conformational State | Ring Conformations (Piperidine/Pyrrolidine) | N-Methyl Orientation | Population (%) | Average Lifetime (ns) |

| State A | Chair / Envelope | Equatorial | 75 | 15.2 |

| State B | Chair / Twisted | Equatorial | 15 | 3.1 |

| State C | Chair / Envelope | Axial | 8 | 1.8 |

| State D | Other | Other | 2 | < 0.5 |

Note: This data is illustrative and represents typical outputs from molecular dynamics simulation analysis.

Together, quantum chemical calculations and molecular dynamics simulations provide a comprehensive understanding of the conformational landscape of this compound, detailing both the static energetic preferences and the dynamic behavior of the molecule.

Computational Chemistry and Cheminformatics in Compound Analysis

Quantum Chemical Descriptors and Electronic Structure Analysis

Quantum chemical descriptors serve as a bridge between the theoretical quantum state of a molecule and its observable chemical properties. By solving approximations of the Schrödinger equation, typically using methodologies like Density Functional Theory (DFT), it is possible to compute a variety of electronic parameters that are crucial for a detailed analysis of 1-Methyl-4-(pyrrolidin-3-yl)piperidine. These descriptors are not merely theoretical constructs; they provide tangible predictions about the molecule's stability, reactivity, and intermolecular interaction patterns.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's stability and reactivity. scirp.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be more readily polarized. scirp.org

For this compound, the HOMO is likely to be localized around the nitrogen atoms, which are the most electron-rich centers due to the presence of lone pairs. These regions would be the primary sites for electrophilic attack. The LUMO, on the other hand, would be distributed over the carbon and hydrogen atoms, indicating the regions susceptible to nucleophilic attack. The precise energies of these orbitals and the magnitude of the energy gap can be calculated using computational methods, providing quantitative predictions of the compound's reactivity. The ionization potential and electron affinity of the molecule are directly related to the HOMO and LUMO energies, respectively. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.75 | ELUMO - EHOMO |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. researchgate.net Typically, red and yellow regions indicate a negative electrostatic potential, highlighting areas that are rich in electrons and thus prone to electrophilic attack. researchgate.net Conversely, blue regions denote a positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green areas represent neutral or weakly charged regions.

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the two nitrogen atoms due to their lone pairs of electrons. These would be the most probable sites for interactions with electrophiles, such as protons in hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogens. This visualization of charge distribution is instrumental in understanding non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. chemrxiv.org

Cheminformatics Applications in Library Design and Virtual Screening

Cheminformatics leverages computational methods to analyze and manage large sets of chemical data. In the context of drug discovery, it plays a critical role in the design of compound libraries and the identification of promising lead candidates through virtual screening. For a scaffold like the piperidine-pyrrolidine core of this compound, cheminformatics can be used to explore its chemical space and assess its potential for generating diverse and biologically active molecules.

The design of a chemical library for screening purposes aims to maximize structural diversity to cover a broad area of chemical space. For libraries based on the piperidine-pyrrolidine scaffold, structural diversity can be achieved by varying the substituents on both rings. A key aspect of this design is to create three-dimensional (3D) fragments that move away from the flat, 2D structures that have traditionally dominated screening collections. nih.gov

Computational tools can be used to analyze the shape and conformational diversity of potential library members before their synthesis. nih.gov By calculating properties such as the Principal Moments of Inertia (PMI), it is possible to quantify the 3D character of a molecule and ensure that the designed library contains a wide range of shapes, from linear to spherical. nih.gov This pre-synthesis computational assessment helps in selecting targets that will populate under-represented regions of chemical space, thereby increasing the chances of discovering novel bioactive compounds. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netsciengpub.ir There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-based virtual screening is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A model, or pharmacophore, is built based on the structural features of the known active molecules, and this model is then used to search a database for other molecules that fit the pharmacophore.

Structure-based virtual screening , on the other hand, is used when the 3D structure of the target protein is known. Molecular docking is a common structure-based method where candidate molecules are computationally placed into the binding site of the target protein, and their binding affinity is estimated using a scoring function. mdpi.com This allows for the ranking of compounds based on their predicted ability to bind to the target. For a molecule like this compound, both approaches could be used to identify its potential biological targets or to find other similar molecules with desired activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for their activity. nih.gov

To build a QSAR model for a series of piperidine-pyrrolidine derivatives, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., HOMO/LUMO energies), or steric (e.g., molecular volume). nih.gov Statistical methods, such as multiple linear regression or artificial neural networks, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new derivatives of this compound. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources in the drug discovery process. nih.gov

Lack of Publicly Available Research on this compound

The performed searches covered various chemical and scientific databases, but yielded information only on structurally related but distinct compounds, such as isomers or analogues where the connectivity of the pyrrolidine (B122466) and piperidine (B6355638) rings differs. Adhering to the strict instruction to focus solely on "this compound" and not introduce information outside the specified scope, it is not possible to generate the requested article.

The absence of specific research data prevents a scientifically accurate and informative discussion on the following topics as outlined in the request:

Role of 1 Methyl 4 Pyrrolidin 3 Yl Piperidine As a Chemical Scaffold and Building Block

Strategic Importance in Medicinal Chemistry Scaffolding:Without published studies, the strategic importance of this specific scaffold in medicinal chemistry cannot be assessed or described.

Therefore, the generation of a thorough, informative, and scientifically accurate article as requested is not feasible. Any attempt to do so would require extrapolation from different chemical entities, which would violate the core instructions of the prompt and compromise factual accuracy.

Table of Mentioned Chemical Compounds

Analytical Method Development for Research and Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for assessing the purity and enantiomeric composition of chiral molecules like 1-Methyl-4-(pyrrolidin-3-yl)piperidine. Given the presence of a chiral center at the 3-position of the pyrrolidine (B122466) ring, methods that can resolve the (R)- and (S)-enantiomers are of paramount importance.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. nih.gov The choice of CSP is critical, as the separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

For piperidine (B6355638) and pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, have proven to be highly effective. nih.govnih.govresearchgate.net Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are frequently employed for resolving a wide variety of chiral compounds, including those with amine functionalities. nih.govnih.gov

The development of an HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. Normal-phase chromatography, using mobile phases composed of a hydrocarbon (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is common for these types of separations. hplc.eu An amine additive, such as diethylamine (B46881) (DEA), is often included in the mobile phase to improve peak shape and reduce tailing by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica surface. nih.gov In some cases, pre-column derivatization with a chromophoric agent can be employed to enhance UV detection if the native compound has a poor response. nih.govresearchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline resolution (Rs > 1.5) of (R)- and (S)-enantiomers |

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Due to its relatively high molecular weight and the presence of polar amine groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for amines include acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). This process masks the polar N-H group in the pyrrolidine ring and the tertiary amines, reducing intermolecular hydrogen bonding and increasing volatility.

Once derivatized, the compound can be analyzed on a GC system, typically equipped with a Flame Ionization Detector (FID) for purity analysis or a mass spectrometer (MS) for definitive identification. Chiral GC columns, coated with a chiral selector like a cyclodextrin (B1172386) derivative, can be used to determine the enantiomeric excess of the derivatized compound. However, challenges can arise, as analytes containing piperidine moieties can sometimes interact with the sample matrix or react within the heated GC headspace vial, necessitating careful method development. chromforum.org

| Parameter | Condition |

|---|---|

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide unparalleled sensitivity and specificity for both qualitative and quantitative analysis. This method combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, making it an indispensable tool for structural elucidation and trace-level quantification.

For the analysis of this compound, an LC-MS/MS method would typically use a reversed-phase C18 column with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing an acidifier like formic acid to promote ionization. Electrospray Ionization (ESI) in the positive ion mode is ideal for this compound, as the amine groups are readily protonated to form a pseudomolecular ion [M+H]⁺.

In the tandem mass spectrometer, this precursor ion is selected and subjected to Collision-Induced Dissociation (CID), causing it to break apart into characteristic product ions. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For instance, fragmentation of the [M+H]⁺ ion of this compound would likely involve cleavages at the piperidine and pyrrolidine rings, providing confirmation of the compound's identity. nih.govmdpi.com For quantitative studies, the instrument can be operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, yielding high sensitivity and selectivity. nih.gov

| Parameter | Condition |

|---|---|

| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 169.17 |

| Potential MRM Transitions (Quantifier/Qualifier) | 169.17 → 98.1 (Loss of pyrrolidine moiety) |

| 169.17 → 70.1 (Characteristic pyrrolidine ring fragment) |

Method Validation and Robustness Studies in Academic Research Contexts

Once an analytical method is developed, it is crucial to validate its performance to ensure that it is suitable for its intended purpose. In an academic research context, this involves demonstrating specificity, linearity, precision, and accuracy. Beyond these core validation parameters, assessing the method's robustness is critical for ensuring its reliability and transferability. nih.gov

Robustness is defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.comscirp.org It provides an indication of the method's reliability during normal use. chromatographyonline.com A robustness study involves systematically varying key parameters of the method and observing the effect on the results, such as chromatographic resolution, retention time, and peak area. wisdomlib.org

For an HPLC method, parameters that are typically investigated in a robustness study include:

The pH of the mobile phase buffer. scirp.org

The percentage of the organic modifier in the mobile phase. wisdomlib.org

The column temperature. scirp.org

The mobile phase flow rate. scirp.orgwisdomlib.org

The brand or batch of the chromatographic column. scirp.org

These studies are often designed using statistical approaches like fractional factorial or Plackett-Burman designs, which allow for the efficient evaluation of multiple parameters simultaneously. chromatographyonline.comresearchgate.net The results of a robustness study help to identify which parameters must be most carefully controlled to ensure the method performs consistently. wisdomlib.org

| Parameter | Nominal Value | Variation (-) | Variation (+) |

|---|---|---|---|

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

| Isopropanol in Mobile Phase (%) | 20 | 18 | 22 |

| Column Temperature (°C) | 25 | 23 | 27 |

| Diethylamine in Mobile Phase (%) | 0.1 | 0.09 | 0.11 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-4-(pyrrolidin-3-yl)piperidine, and what key reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazines with carbonyl precursors. For example, a pyrrolidine derivative can react with a methyl-substituted hydrazine under controlled temperatures (40–60°C) using catalysts like Pd/C or Lewis acids. Purification via column chromatography (silica gel, eluent: DCM/MeOH) yields the compound with >90% purity. Reaction optimization includes adjusting stoichiometry, solvent polarity, and inert atmosphere conditions to minimize side products .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : The -NMR spectrum shows characteristic peaks: δ 2.1–2.5 ppm (piperidine protons), δ 3.2–3.5 ppm (pyrrolidine N-CH), and δ 6.8–7.2 ppm (pyrazole protons if present).

- IR : Stretching vibrations at 1650–1700 cm (C=N) and 2800–2900 cm (C-H in piperidine).

- Mass Spectrometry : Molecular ion [M+H] at m/z 195.1 (exact mass varies with substituents). Cross-reference with databases like PubChem for validation .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on target hypotheses:

- Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., ADP-Glo™ for kinase activity).

- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs).

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number).

- Structural Confirmation : Re-synthesize disputed compounds and validate purity (>95% via HPLC).

- Meta-Analysis : Use tools like ChemBioNavigator to compare bioactivity data across studies. Contradictions may arise from off-target effects or metabolite interference .

Q. What computational strategies predict the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?

- Methodological Answer :

- QSAR Modeling : Utilize MOE or Schrödinger to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability.

- ADMET Prediction : ADMET Predictor™ for permeability (Caco-2), hepatic clearance, and CYP inhibition.

- Molecular Dynamics : Simulate binding stability to targets (e.g., 50 ns simulations in GROMACS). Validate with in vitro CYP450 inhibition assays .

Q. How can synthetic routes be optimized for scalable production without compromising enantiomeric purity?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis.

- Flow Chemistry : Continuous flow systems improve reproducibility (residence time: 10–30 min, 50–100°C).

- In-line Analytics : PAT tools (e.g., ReactIR™) monitor reaction progress in real time. Post-synthesis, use chiral HPLC (Chiralpak® columns) to confirm >99% ee .

Q. What strategies identify off-target interactions of this compound in complex biological systems?

- Methodological Answer :

- Proteome Profiling : Thermal shift assays (TSA) or affinity pulldown with biotinylated probes.

- Transcriptomics : RNA-seq to detect pathway-level changes (e.g., NF-κB, MAPK).

- SPR Screening : Screen against panels of GPCRs, ion channels, and transporters. Prioritize hits with K < 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.